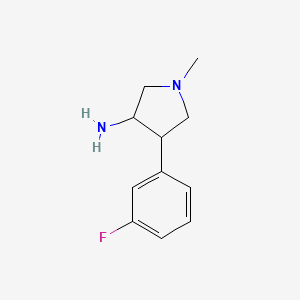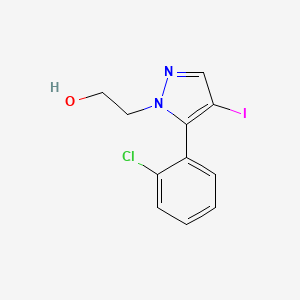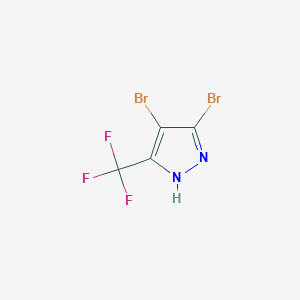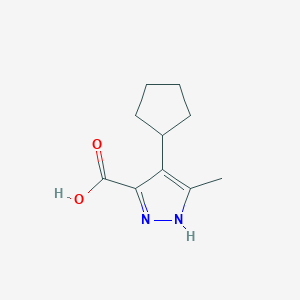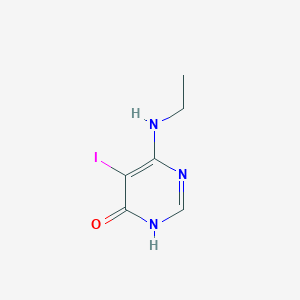
2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazin-6-ona es un compuesto orgánico complejo que pertenece a la clase de las oxazinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorofenilo, un enlace etinilo y un núcleo hidroxi-fenil-oxazinona.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-((2-Fluorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazin-6-ona normalmente implica reacciones orgánicas multi-paso. Un método común implica el acoplamiento de 2-fluorofenilacetileno con un precursor de oxazinona adecuado en condiciones controladas. La reacción a menudo requiere el uso de catalizadores como paladio o cobre para facilitar el proceso de acoplamiento .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía pueden mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-((2-Fluorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazin-6-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El enlace etinilo se puede reducir para formar alquenos o alcanos.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) o gas hidrógeno (H2) a alta presión.
Sustitución: Reactivos como halógenos (Br2, Cl2) o nucleófilos (NH3, OH-) en condiciones apropiadas.
Principales Productos Formados:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de derivados fluorofenilo sustituidos.
4. Aplicaciones en Investigación Científica
2-((2-Fluorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazin-6-ona tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y sistemas de administración de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Aplicaciones Científicas De Investigación
2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 2-((2-Fluorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazin-6-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los grupos etinilo y fluorofenilo juegan un papel crucial en la mejora de la afinidad de unión y la especificidad del compuesto .
Compuestos Similares:
- 2-[(4-Etinil-2-fluorofenil)amino]-3,4-difluoro-N-(2-hidroxietoxi)benzamida
- 1-Etinil-2-fluorobenceno
- 2-Fluorofenilacetileno
Comparación: En comparación con compuestos similares, 2-((2-Fluorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazin-6-ona destaca por su núcleo único de oxazinona, que le confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
- 2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide
- 1-Ethynyl-2-fluorobenzene
- 2-Fluorophenylacetylene
Comparison: Compared to similar compounds, 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one stands out due to its unique oxazinone core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H10FNO3 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-9-5-4-6-12(14)10-11-15-20-17(21)16(18(22)23-15)13-7-2-1-3-8-13/h1-9,21H |
Clave InChI |
IFZQHANZPPCBKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)

![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

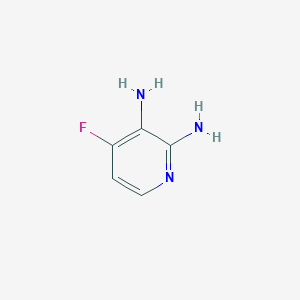
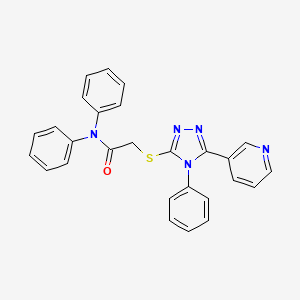
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
